3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . Another study reported the synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been discussed in several studies . These studies have highlighted the importance of the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in drug design, discovery, and development .Chemical Reactions Analysis
The chemical reactions involving this compound and similar compounds have been studied . These studies have shown that these compounds exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been reported . The compound has a molecular weight of 154.56 g/mol .Scientific Research Applications
Synthesis and Characterization
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been a subject of extensive research, primarily for their synthesis and structural characterization. Studies have detailed the synthesis processes and used various spectroscopic techniques, like NMR, IR, mass spectral studies, and X-ray diffraction for characterizing these compounds (Sallam et al., 2021); (Sallam et al., 2021).
Biological Properties
Derivatives of this compound have shown significant biological properties. They have been found to exhibit anti-tumor and anti-inflammatory activities. This makes them valuable in the field of medicinal chemistry, as they offer potential avenues for the development of new therapeutic agents (Katrusiak et al., 2001).
Applications in Diabetes Treatment
Some triazolo-pyridazine-6-yl-substituted piperazines, synthesized from this compound, have been evaluated for their potential as anti-diabetic medications. They have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management (Bindu et al., 2019).
Cytotoxicity Studies
Studies on the cytotoxic activities of this compound derivatives have been conducted, particularly against cancer cell lines like Acute Lymphoblastic Leukemia and human breast adenocarcinoma cells. These compounds have shown potent cytotoxic activity, indicating their potential as anti-cancer agents (Mamta et al., 2019).
Antiviral Activity
The derivatives of this compound have also exhibited antiviral properties. For example, certain compounds showed significant activity against hepatitis-A virus, suggesting their potential application in treating viral infections (Shamroukh & Ali, 2008).
High-Energy Material Construction
Interestingly, this compound has been utilized in the construction of high-energy materials. New compounds synthesized using this bicyclic fused structure demonstrated properties suitable for energetic materials with low sensitivities and good thermostability, making them potential candidates for applications in materials science (Chen et al., 2021).
Antitubulin Agents
A series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated as potential antitubulin agents. These compounds showed moderate to potent antiproliferative activity and were found to disrupt tubulin microtubule dynamics, suggesting their utility in cancer treatment (Xu et al., 2016).
Agricultural Applications
This compound derivatives have found applications in agriculture as well. They have been used as insecticidal, herbicidal, and plant growth regulators. The compound's structure and intermolecular interactions were analyzed for their potential in controlling fungal pathogens, indicating their versatility beyond medicinal applications (Sallam et al., 2022).
Antimicrobial Activities
The derivatives of this compound have demonstrated antimicrobial activities. Studies have synthesized novel derivatives and evaluated their efficacy against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ruso et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. By inhibiting these targets, this compound can potentially halt the growth and spread of cancer cells .
Mode of Action
This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, growth, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the growth and spread of cancer cells .
Pharmacokinetics
The ADME properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . The compound also shows no inhibitory activity against major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions . These properties contribute to the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be influenced by the presence of certain functional groups in its structure . Additionally, the compound’s stability can be affected by conditions that may cause it to degrade or form dust
Future Directions
Properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWWYWGHZHRRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363047 | |
Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-36-1 | |
Record name | 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33050-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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